molecular formula C20H25NO B2983872 2,6,6-trimethyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 627836-52-6

2,6,6-trimethyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2983872
CAS No.: 627836-52-6
M. Wt: 295.426
InChI Key: XLMYVHVPRBSNDI-UHFFFAOYSA-N
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Description

The compound 2,6,6-trimethyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one is a tetracyclic indole derivative featuring a partially hydrogenated indol-4-one core. Its structure includes a 4-(propan-2-yl)phenyl substituent at the 1-position and three methyl groups (two at the 6-position and one at the 2-position). The propan-2-yl (isopropyl) group enhances steric bulk and lipophilicity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

2,6,6-trimethyl-1-(4-propan-2-ylphenyl)-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-13(2)15-6-8-16(9-7-15)21-14(3)10-17-18(21)11-20(4,5)12-19(17)22/h6-10,13H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMYVHVPRBSNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)C(C)C)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-trimethyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,6,6-trimethyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which 2,6,6-trimethyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression . The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key analogs differ in substituent type and position on the indol-4-one scaffold. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
Target Compound: 2,6,6-Trimethyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one C22H27NO 1-(4-isopropylphenyl), 2-Me, 6,6-diMe 321.46 g/mol High lipophilicity due to isopropyl and methyl groups; steric hindrance at 1-position
1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one C22H20ClNO 1-(4-Cl-phenyl), 2-Ph, 6,6-diMe 349.86 g/mol Electron-withdrawing Cl enhances polarity; phenyl group increases aromaticity
1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one C22H20FNO 1-(4-F-phenyl), 2-Ph, 6,6-diMe 333.41 g/mol Fluorine improves metabolic stability; lower steric bulk vs. isopropyl
6,6-Dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one C22H21NO 1-Ph, 2-Ph, 6,6-diMe 315.42 g/mol Dual phenyl groups increase π-π stacking potential; simpler substitution
1,5,6,7-Tetrahydro-3,6,6-trimethyl-4H-indol-4-one C11H15NO 3-Me, 6,6-diMe 177.24 g/mol Minimal substitution; smaller molecular weight for enhanced solubility

Physicochemical Properties

  • Lipophilicity : The isopropyl group in the target compound increases logP compared to halogenated analogs, suggesting superior membrane permeability but lower aqueous solubility.
  • Thermal Stability : Methyl and halogen substituents enhance thermal stability. For example, the chlorophenyl analog decomposes at ~230°C , while the fluorophenyl variant melts at 229–230°C .

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